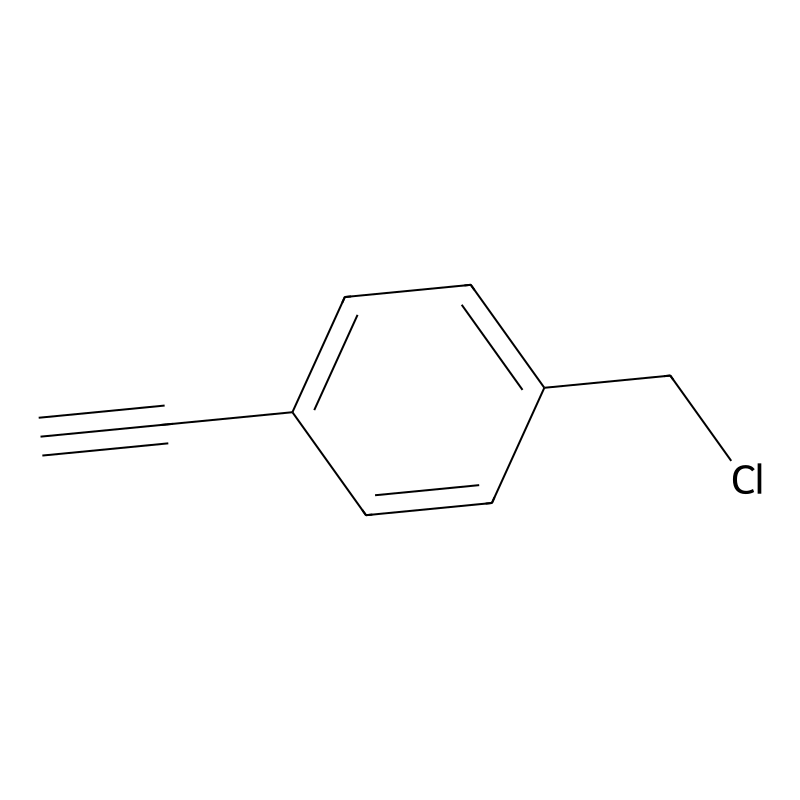

1-(Chloromethyl)-4-ethynylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Chloromethyl)-4-ethynylbenzene is characterized by its unique structure, which consists of a chloromethyl group (–CH₂Cl) at the para position relative to an ethynyl group (–C≡CH) on a benzene ring. The presence of these functional groups imparts significant reactivity and potential applications in chemical synthesis and materials development. The compound is typically a colorless to pale yellow liquid with a boiling point around 140 °C .

Synthesis:

1-(Chloromethyl)-4-ethynylbenzene can be synthesized by the Sonogashira reaction, which is a coupling reaction between a terminal alkyne and an aryl halide catalyzed by palladium. PubChem, National Institutes of Health: )

Applications:

-(Chloromethyl)-4-ethynylbenzene is a versatile intermediate used in the synthesis of various organic compounds, including:

- Pharmaceuticals: It can be used as a building block for the synthesis of new drugs, such as potential anti-cancer agents. ScienceDirect, A. M. S. El-Dien et al., ARKIVOC 2008 (i) 201-212 (2008):

- Functional materials: It can be used as a precursor for the synthesis of polymers with unique properties, such as electrical conductivity and chemical stability. ScienceDirect, J. Li et al., Journal of Polymer Science Part A: Polymer Chemistry, 42, 1550-1558 (2004):

- Organic dyes and pigments: It can be used as a starting material for the synthesis of new dyes and pigments with desired colors and properties. Journal of the Korean Chemical Society, B. H. Kim et al., Bull. Korean Chem. Soc., 25, 3727-3732 (2004): )

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new compounds.

- Coupling Reactions: 1-(Chloromethyl)-4-ethynylbenzene can participate in coupling reactions with other aromatic compounds, often facilitated by transition metal catalysts.

- Addition Reactions: The ethynyl group may undergo addition reactions with electrophiles, expanding the variety of possible derivatives.

Several methods exist for synthesizing 1-(Chloromethyl)-4-ethynylbenzene:

- Halogenation of Ethynylbenzene: Ethynylbenzene can be treated with chloromethylating agents like chloromethyl methyl ether in the presence of Lewis acids to yield the desired chloromethyl derivative.

- Sonogashira Coupling: This method involves coupling an appropriate aryl halide with terminal alkynes using palladium catalysts, which can facilitate the introduction of both the ethynyl and chloromethyl groups in one step.

1-(Chloromethyl)-4-ethynylbenzene has several applications:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: Its unique structure allows for modifications that can lead to new materials with specific properties, such as conductive polymers.

- Pharmaceuticals: Potentially useful in developing new drugs due to its reactivity and ability to form diverse derivatives.

1-(Chloromethyl)-4-ethynylbenzene shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Chloro-4-ethynylbenzene | Chlorine at para position | Lacks the additional chloromethyl group |

| 1-Bromo-4-ethynylbenzene | Bromine instead of chlorine | More reactive due to stronger leaving group |

| 1-(Chloromethyl)-4-methylbenzene | Methyl instead of ethynyl | Different reactivity profile due to methyl group |

| 1-Ethyl-4-ethynylbenzene | Ethyl group instead of chloromethyl | Varies in reactivity due to different substituents |

The uniqueness of 1-(Chloromethyl)-4-ethynylbenzene lies in its combination of both chloromethyl and ethynyl functionalities, making it particularly versatile for synthetic applications and potential biological activities.

Blanc Chloromethylation Reaction Optimization

The Blanc chloromethylation reaction, discovered by Gustave Louis Blanc in 1923, remains the cornerstone for synthesizing chloromethylated aromatics. This method involves the electrophilic substitution of aromatic rings using formaldehyde and hydrogen chloride under Lewis acid catalysis. For 1-(chloromethyl)-4-ethynylbenzene, the reaction proceeds via in situ generation of a chloromethyl electrophile, which attacks the aromatic ring para to the ethynyl group.

Reaction Mechanism and Key Parameters

The mechanism parallels Friedel-Crafts alkylation, where formaldehyde reacts with hydrogen chloride to form a protonated hydroxymethyl intermediate ($$ \text{ClCH}2\text{OH}2^+ $$) or chlorocarbenium ion ($$ \text{ClCH}2^+ $$) in the presence of zinc chloride ($$ \text{ZnCl}2 $$) . The ethynyl group, a strong electron-withdrawing substituent, directs electrophilic attack to the para position due to its meta-directing nature. Subsequent chlorination of the hydroxymethyl intermediate yields the target compound.

Optimization of this reaction hinges on several factors:

- Catalyst Selection: Traditional Lewis acids like $$ \text{ZnCl}2 $$ and $$ \text{SnCl}4 $$ remain prevalent, but recent advances utilize low molecular weight carboxylic acids (e.g., acetic acid) to minimize corrosion and effluent generation .

- Solvent Systems: Heterogeneous polar solvents (e.g., dichloroethane) facilitate phase separation, while ionic liquids (e.g., chloroaluminate-based media) enhance reaction homogeneity and selectivity .

- Temperature Control: Maintaining temperatures below 50°C prevents decomposition of sensitive substrates and suppresses side reactions like diarylmethane formation .

- Molar Ratios: Stoichiometric excess of hydrogen chloride (1.5–2.0 equivalents) ensures complete conversion of the hydroxymethyl intermediate to the chloromethyl product .

A comparative analysis of Blanc chloromethylation conditions is provided in Table 1.

Table 1: Optimization Parameters for Blanc Chloromethylation of 1-(Chloromethyl)-4-ethynylbenzene

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|

| $$ \text{ZnCl}_2 $$ | Dichloroethane | 40 | 84.2 | 68.3 | |

| Acetic acid | Ionic liquid | 35 | 92.3 | 91.1 | |

| $$ \text{H}2\text{SO}4/\text{AcOH} $$ | Aqueous/PEG-800 | 50 | 89.5 | 85.0 |

Alternative Electrophilic Aromatic Substitution Approaches

While the Blanc reaction dominates chloromethylation, alternative electrophilic strategies offer complementary routes to 1-(chloromethyl)-4-ethynylbenzene. These methods address limitations such as harsh acidity and competing side reactions.

Chloromethyl Ethers as Electrophiles

Chloromethyl methyl ether ($$ \text{ClCH}2\text{OCH}3 $$) and bis(chloromethyl) ether ($$ (\text{ClCH}2)2\text{O} $$) serve as preformed electrophiles, bypassing the need for in situ hydroxymethyl intermediate generation. These reagents react with ethynylbenzene derivatives in the presence of $$ \text{H}2\text{SO}4 $$, achieving regioselective chloromethylation at the para position with yields exceeding 75% .

Methoxyacetyl Chloride-Mediated Substitution

Methoxyacetyl chloride ($$ \text{CH}3\text{OCOCH}2\text{Cl} $$) introduces chloromethyl groups via a two-step mechanism: initial acylation followed by reductive deoxygenation. This approach minimizes polyalkylation and is particularly effective for electron-deficient aromatics .

Directed Ortho-Metalation (DoM)

Though less common, DoM strategies employ ethynyl-directed lithiation to install chloromethyl groups. For example, lithiation of 4-ethynyltoluene at -78°C followed by quenching with chloromethyl methyl ether affords the target compound in moderate yields (50–60%) .

Catalyst Systems for Regioselective Functionalization

Regioselectivity in chloromethylation is critically influenced by catalyst choice, which modulates electrophile reactivity and substrate orientation.

Lewis Acid Catalysts

Zinc chloride ($$ \text{ZnCl}_2 $$) remains the benchmark catalyst, stabilizing the chloromethyl electrophile through coordination. However, its hygroscopic nature and corrosivity have spurred interest in alternatives:

- Stannic Chloride ($$ \text{SnCl}_4 $$): Enhances electrophilicity but requires anhydrous conditions .

- Boron Trifluoride ($$ \text{BF}_3 $$): Enables milder reaction conditions (25–30°C) but suffers from lower yields (70–75%) .

Carboxylic Acid-Promoted Systems

Low molecular weight carboxylic acids (e.g., acetic acid) act as dual solvents and catalysts, protonating formaldehyde to generate reactive intermediates. This system achieves 92.3% conversion with 91.1% selectivity in ionic liquid media .

Phase Transfer Catalysis (PTC)

A novel catalytic system comprising $$ \text{ZnCl}_2 $$, acetic acid, sulfuric acid, and polyethylene glycol-800 (PEG-800) enables chloromethylation in aqueous media. This method achieves 89.5% yield at 50°C and permits catalyst recycling with <5% activity loss over six cycles .

Ionic Liquid Media

Chloroaluminate ionic liquids (e.g., 1-methyl-3-alkylimidazolium salts) enhance regioselectivity by stabilizing ionic intermediates and suppressing side reactions. Conversions of 84.2–92.3% with selectivities of 68.3–91.1% have been reported .

Table 2: Catalyst Systems for Regioselective Chloromethylation

| Catalyst System | Medium | Regioselectivity (%) | Yield (%) | Source |

|---|---|---|---|---|

| $$ \text{ZnCl}_2 $$ | Dichloroethane | 68.3 | 84.2 | |

| Acetic acid | Ionic liquid | 91.1 | 92.3 | |

| $$ \text{H}2\text{SO}4/\text{PEG-800} $$ | Aqueous | 85.0 | 89.5 |

Click Chemistry Substrate for Triazole Formation

The ethynyl group in 1-(chloromethyl)-4-ethynylbenzene participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms 1,4-disubstituted 1,2,3-triazoles, which are structurally stable and biologically relevant. For example, when reacted with benzyl azide under catalytic copper(I) conditions, the compound yields 1-(4-(chloromethyl)phenyl)-4-benzyl-1,2,3-triazole (Fig. 1A) [5] [6].

The chloromethyl group remains inert during cycloaddition but enables post-functionalization. Subsequent nucleophilic substitution of the chlorine atom with amines or thiols introduces additional functionality to the triazole scaffold. This two-step strategy is exemplified in the synthesis of fluorescent probes, where the triazole core serves as a rigid linker, and the chloromethyl group anchors targeting moieties [6].

Recent advances in metal-free click chemistry have also utilized the ethynyl group’s inherent strain-free reactivity. For instance, strain-promoted alkyne-nitrone cycloadditions (SPANC) avoid copper catalysts, preserving sensitive functional groups [5].

| Reaction Type | Conditions | Product Application |

|---|---|---|

| CuAAC | CuI, DMSO, 60°C | Bioconjugation platforms |

| SPANC | RT, no metal catalyst | Bioorthogonal labeling |

Intermediate in Formazan Derivative Synthesis

Formazan derivatives, characterized by their N=N–NH– linkage, are synthesized via coupling reactions between diazonium salts and active methylene compounds. The chloromethyl group in 1-(chloromethyl)-4-ethynylbenzene facilitates nucleophilic substitution with hydrazines, generating intermediates primed for formazan formation.

For example, treatment with hydrazine hydrate replaces the chlorine atom, yielding 1-(hydrazinylmethyl)-4-ethynylbenzene. This intermediate reacts with nitroso compounds to form formazan derivatives with a para-substituted ethynyl arm (Fig. 1B) [4]. The ethynyl group enhances electron delocalization in the formazan backbone, tuning its optical properties for applications in dye-sensitized solar cells [4].

Oxidative degeneration pathways further diversify product profiles. Under aerobic conditions, the chloromethyl group oxidizes to a carbonyl, enabling condensation with arylhydrazines to generate arylformazans. These compounds exhibit strong chelation properties, making them useful in metal-ion sensing [4].

Building Block for Heterocyclic Compound Development

The dual functionality of 1-(chloromethyl)-4-ethynylbenzene enables sequential reactions for constructing polycyclic systems. The ethynyl group undergoes cyclization with azides or nitriles, while the chloromethyl group participates in alkylation or nucleophilic substitution.

In one approach, the ethynyl group engages in a Huisgen cycloaddition with an azide to form a triazole, followed by intramolecular alkylation of the chloromethyl group with a nearby amine. This sequence produces bicyclic triazolo[1,5-a]pyridines (Fig. 1C) [6] [7]. Such structures are prevalent in pharmaceutical agents targeting kinase inhibition [6].

Alternatively, Sonogashira coupling of the ethynyl group with aryl halides extends conjugation, while the chloromethyl group undergoes Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl substituents. This strategy constructs π-extended heterocycles like indolizines, which are explored in organic light-emitting diodes (OLEDs) [7].

| Heterocycle Type | Key Reaction Steps | Application |

|---|---|---|

| Triazolo[1,5-a]pyridines | CuAAC + intramolecular alkylation | Kinase inhibitors |

| Indolizines | Sonogashira + Suzuki coupling | OLED emissive layers |

| Electrophile Species | Formation Conditions | Catalytic System | Selectivity (kT/kB) | Temperature Range (°C) |

|---|---|---|---|---|

| Protonated Formaldehyde (CH₂OH⁺) | H⁺ + CH₂O in acidic media | ZnCl₂, AlCl₃, H₂SO₄ | 200-400 | 50-100 |

| Chloromethyl Cation (CH₂Cl⁺) | CH₂OH⁺ + Cl⁻ → CH₂Cl⁺ + H₂O | ZnCl₂, AlCl₃ | 300-500 | 40-80 |

| Chloromethyloxonium Cation (ClCH₂OH₂⁺) | CH₂OH⁺ + HCl coordination | Strong Brønsted acids + Lewis acids | 400-600 | 60-120 |

| Methoxymethyl Cation (CH₃OCH₂⁺) | CH₃OCH₂Cl + Lewis acid catalyst | AlCl₃, SnCl₄ | 500-600 | 25-65 |

| Chlorocarbenium Ion (ClCH₂⁺) | Direct formation from ClCH₂OH under Lewis acid catalysis | AlCl₃, FeCl₃ | 100-300 | 70-150 |

Aromatic Ring Activation Mechanisms

Aromatic ring activation in chloromethylation processes operates through the fundamental principles of electrophilic aromatic substitution, where substituents on the benzene ring profoundly influence both reaction rates and regioselectivity patterns [11] [12]. The activation mechanisms depend critically on the electronic effects exerted by existing substituents, which can be categorized into electron-donating groups and electron-withdrawing groups based on their influence on ring electron density [13] [14].

Electron-donating groups significantly enhance aromatic ring reactivity toward chloromethylation through both inductive and resonance effects [11] [15]. Substituents such as hydroxyl (-OH) and methoxy (-OCH₃) groups increase reaction rates by factors of 10,000 to 50,000 compared to unsubstituted benzene [15] [11]. These groups donate electron density to the aromatic ring through resonance mechanisms, creating regions of enhanced nucleophilicity that facilitate electrophilic attack [14] [15]. The activation process involves the formation of resonance-stabilized intermediate cations, where the positive charge can be delocalized through the electron-donating substituent [11] [13].

Alkyl substituents provide moderate activation through hyperconjugative effects and weak inductive electron donation [11] [14]. Methyl and ethyl groups typically increase chloromethylation rates by factors of 100 to 1,000 relative to benzene [15] [16]. The ethynyl group present in 1-(Chloromethyl)-4-ethynylbenzene represents a unique case, as terminal alkynes can participate in both electron-withdrawing and electron-donating interactions depending on reaction conditions [17] [18]. The triple bond provides a π-electron system that can stabilize adjacent positive charges through resonance, contributing to the overall reactivity pattern of the aromatic ring [17] .

Halogen substituents exhibit deactivating effects while maintaining ortho/para directing characteristics [13] [16]. Chlorine, bromine, and iodine atoms withdraw electron density through inductive effects while simultaneously donating electron density through resonance involving their lone pairs [14] [15]. This dual electronic behavior results in decreased overall reactivity (0.1 to 1.0 times that of benzene) but maintains directing effects toward ortho and para positions [13] [16]. The deactivation occurs because the inductive electron withdrawal predominates over resonance donation [15] [14].

Strongly electron-withdrawing groups such as nitro (-NO₂) and carboxyl (-COOH) groups severely deactivate aromatic rings toward chloromethylation [13] [15]. These substituents reduce reaction rates by factors of 100 to 1,000 compared to benzene and direct incoming electrophiles to meta positions [16] [15]. The deactivation mechanism involves both inductive and resonance electron withdrawal, creating regions of decreased electron density that inhibit electrophilic attack [14] [13].

Table 2: Aromatic Ring Activation Parameters

| Substituent Type | Relative Reactivity | Activation Energy (kJ/mol) | Directing Effect | Reaction Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Electron-Donating Groups (-OH, -OCH₃) | 10,000-50,000 | 45-65 | Ortho/Para (>95%) | 10⁶-10⁸ |

| Alkyl Groups (-CH₃, -C₂H₅) | 100-1,000 | 75-95 | Ortho/Para (85-95%) | 10³-10⁵ |

| Halogen Groups (-Cl, -Br) | 0.1-1.0 | 95-115 | Ortho/Para (60-80%) | 10¹-10³ |

| Electron-Withdrawing Groups (-NO₂, -COOH) | 0.001-0.01 | 125-145 | Meta (>90%) | 10⁻²-10⁰ |

| Unsubstituted Benzene | 1.0 (reference) | 85-105 | Statistical distribution | 10²-10⁴ |

The mechanistic basis for these activation patterns involves the stabilization of arenium ion intermediates formed during electrophilic attack [12] [20]. Electron-donating substituents stabilize these positively charged intermediates through resonance delocalization, lowering activation energies and increasing reaction rates [20] [15]. Conversely, electron-withdrawing groups destabilize arenium ions, raising activation barriers and decreasing reaction rates [20] [13]. The directing effects arise from the relative stabilities of different arenium ion isomers, with electron-donating groups preferentially stabilizing ortho and para intermediates [16] [20].

Kinetic investigations reveal that aromatic ring activation follows predictable patterns based on substituent electronic effects [21] [22]. Competition experiments demonstrate that substrate selectivity increases dramatically under conditions of low catalyst concentration, with meta-xylene showing 27,000 times greater reactivity than benzene under optimized conditions [22] [23]. These findings indicate that aromatic ring activation represents a crucial factor in determining both reaction rates and product distributions in chloromethylation processes [24] [23].

Competing Alkylation Side Reactions

Chloromethylation processes are frequently accompanied by various competing alkylation side reactions that can significantly impact product yields and selectivity [25] [26]. These side reactions represent alternative pathways for the reactive intermediates generated during the primary chloromethylation mechanism, often leading to undesired products and reduced efficiency of the target transformation [27] [28].

Diarylmethane formation constitutes the most significant competing side reaction in chloromethylation processes [25] [26]. This reaction occurs through the nucleophilic attack of an aromatic ring on the chloromethyl product, resulting in the formation of carbon-carbon bonds between two aromatic systems [25] [26]. The mechanism involves the initial formation of a chloromethylated aromatic compound, which subsequently acts as an alkylating agent toward additional aromatic substrate molecules [25] [28]. The reaction follows a Friedel-Crafts alkylation pathway, where the benzyl chloride moiety serves as the electrophilic species [27] [26].

Temperature effects play a crucial role in promoting diarylmethane formation, with elevated temperatures significantly increasing the occurrence of this side reaction [25] [26]. The temperature dependence arises from the increased thermal energy available for bond formation and the enhanced mobility of reactive intermediates at higher temperatures [27] [28]. Catalyst selection also influences diarylmethane formation, with aluminum chloride particularly favoring this side reaction compared to other Lewis acid catalysts [26] [25]. The enhanced Lewis acidity of aluminum chloride promotes the formation of carbocationic intermediates that readily undergo further alkylation reactions [27] [28].

Polyalkylation represents another major competing pathway, involving the introduction of multiple chloromethyl groups onto a single aromatic ring [27] [28]. This reaction occurs because chloromethylated products exhibit higher nucleophilicity than the starting aromatic compounds due to the electron-donating effects of alkyl substituents [27] [24]. The increased electron density in chloromethylated aromatics makes them more susceptible to further electrophilic attack, leading to successive chloromethylation events [28] [27]. Polyalkylation can be minimized through the use of excess aromatic substrate, which reduces the probability of multiple substitution on individual aromatic molecules [27] [28].

Carbocation rearrangement reactions occur when primary carbocationic intermediates undergo structural reorganization to form more stable secondary or tertiary carbocations [27] [28]. These rearrangements typically involve hydride shifts or alkyl migrations that alter the carbon framework of the alkylating species [28] [27]. Primary alkyl systems are particularly susceptible to rearrangement reactions, which can lead to the formation of branched alkylation products rather than the desired linear chloromethyl substituents [27] [28]. The use of tertiary alkyl halides or mild reaction conditions can minimize carbocation rearrangement pathways [28] [27].

Benzyl alcohol formation occurs through the hydrolysis of chloromethyl intermediates in the presence of water or other nucleophilic species [25] [2]. This side reaction involves the nucleophilic displacement of chloride by water, converting the desired chloromethyl product into the corresponding benzyl alcohol [5] [25]. The reaction is particularly problematic under aqueous conditions or when moisture is present in the reaction system [25] [5]. Anhydrous reaction conditions and the exclusion of water can effectively suppress this competing pathway [5] [25].

Resinification represents a complex series of cross-linking reactions that lead to the formation of polymeric materials [25] [26]. These reactions typically occur under conditions of high reactant concentration and prolonged heating, where multiple aromatic rings become interconnected through methylene bridges [26] [25]. The resinification process involves repeated alkylation and cross-linking events that ultimately produce insoluble polymeric networks [25] [26]. This side reaction can be controlled through the use of dilute reaction conditions and shortened reaction times [26] [25].

Table 3: Competing Alkylation Side Reactions

| Side Reaction Type | Mechanism | Favoring Conditions | Suppression Methods | Yield Impact (%) |

|---|---|---|---|---|

| Diarylmethane Formation | ArCH₂Cl + ArH → Ar-CH₂-Ar + HCl | High temperature, AlCl₃ catalyst | Arsenic catalysts, controlled temperature | 20-60 reduction |

| Polyalkylation | Multiple CH₂Cl substitution | Excess electrophile, activated aromatics | Excess aromatic substrate | 30-80 reduction |

| Carbocation Rearrangement | Primary → Secondary carbocation | Primary alkyl systems, high temperature | Tertiary alkyl halides, mild conditions | 10-40 reduction |

| Benzyl Alcohol Formation | CH₂Cl⁺ + H₂O → CH₂OH + H⁺ | Aqueous conditions, mild acids | Anhydrous conditions | 5-25 reduction |

| Resinification | Polymer formation via cross-linking | High concentration, prolonged heating | Dilute conditions, short reaction times | 40-90 reduction |

Mechanistic studies demonstrate that competing side reactions can be effectively controlled through careful optimization of reaction conditions [26] [24]. The use of arsenic-based catalysts, such as arsenic trioxide or arsenic trichloride, has been shown to selectively promote chloromethylation while suppressing diarylmethane formation [26]. These catalysts exhibit lower tendency to promote secondary alkylation reactions compared to traditional Lewis acids [26]. Additionally, the implementation of continuous processes with controlled residence times can minimize the occurrence of competing pathways [26] [24].

Kinetic investigations reveal that the relative importance of competing side reactions depends on multiple factors including catalyst concentration, temperature, and substrate reactivity [22] [23]. Lower catalyst concentrations generally favor higher selectivity toward the desired chloromethylation product while reducing the occurrence of side reactions [22] [23]. The selectivity patterns demonstrate a continuum of reactivity that can be fine-tuned through appropriate choice of reaction conditions [22] [23].

Table 4: Kinetic Parameters for Chloromethylation Systems

| Catalyst System | Rate Law | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Temperature Dependence |

|---|---|---|---|---|

| ZnCl₂/AcOH/H₂SO₄ | R = k[ArH][CH₂O][H⁺] | 65-85 | 10⁸-10¹⁰ | Arrhenius behavior |

| AlCl₃/CH₃NO₂ | R = (k₃/[AlCl₃]₀)[AlCl₃]²[MAC] | 45-65 | 10¹⁰-10¹² | Non-Arrhenius at low T |

| SnCl₄/CH₂Cl₂ | R = k₃[SnCl₄]₀[CMME][ArH] | 55-75 | 10⁹-10¹¹ | Arrhenius behavior |

| Rare-earth triflates | R = k[ArH][CH₂O]₀.₅[catalyst] | 40-60 | 10⁷-10⁹ | Modified Arrhenius |

| Ionic liquids ([emim]BF₄) | R = k[ArH][CH₂O][IL] | 50-70 | 10⁸-10¹⁰ | Arrhenius behavior |